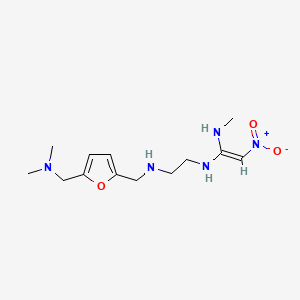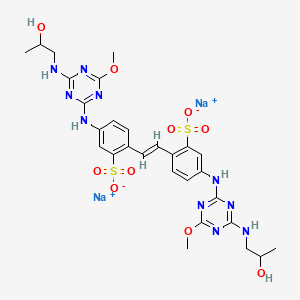
3'-Deoxy-3'-fluoro-4'-methoxythymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Deoxy-3'-fluoro-4'-methoxythymidine is a nucleoside analog with significant potential in antiviral and anticancer applications. This compound is structurally similar to thymidine, a natural nucleoside, but with modifications at the 3' position (deoxy and fluoro groups) and the 4' position (methoxy group). These modifications confer unique properties that make it a valuable tool in scientific research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Deoxy-3'-fluoro-4'-methoxythymidine typically involves multiple steps, starting with the modification of thymidine. The key steps include:
Methoxylation: The methoxy group at the 4' position is introduced using methanol in the presence of a strong acid catalyst.
Deoxygenation: The removal of the oxygen atom at the 3' position is performed using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3'-Deoxy-3'-fluoro-4'-methoxythymidine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions are typically carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: NaBH4, LiAlH4, and anhydrous ether.
Substitution: Halides, alkoxides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thymidines.
Aplicaciones Científicas De Investigación
3'-Deoxy-3'-fluoro-4'-methoxythymidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of viral reverse transcriptase and cellular kinases. By mimicking the natural nucleoside thymidine, it gets incorporated into viral DNA, leading to chain termination and inhibition of viral replication. Additionally, it affects cellular processes by interfering with DNA synthesis and mitochondrial function.
Molecular Targets and Pathways:
Viral Reverse Transcriptase: Inhibits the enzyme responsible for viral DNA synthesis.
Thymidine Kinase: Inhibits cellular enzymes involved in nucleoside metabolism.
Mitochondrial DNA Synthesis: Reduces mitochondrial DNA levels and affects cellular respiration.
Comparación Con Compuestos Similares
Stavudine
Zalcitabine
Lamivudine
Emtricitabine
Didanosine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
139418-98-7 |
|---|---|
Fórmula molecular |
C11H15FN2O5 |
Peso molecular |
274.25 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O5/c1-6-4-14(10(17)13-9(6)16)8-3-7(12)11(5-15,18-2)19-8/h4,7-8,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,11+/m0/s1 |
Clave InChI |
PKNGRZBEFFETFH-VAOFZXAKSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















